Sodium 2-propanesulfonate monohydrate

Descripción general

Descripción

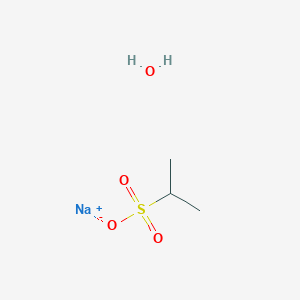

Sodium 2-propanesulfonate monohydrate is an ion-pair reagent . It is a white crystalline solid that is soluble in water and ethanol. The compound has a molecular weight of 164.18 g/mol.

Molecular Structure Analysis

The linear formula of this compound is (CH3)2CHSO3Na · H2O . The molecular weight of the compound is 164.16 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Application in Functional Materials

Sodium 2-propanesulfonate monohydrate is involved in the synthesis of various compounds like Oxiranemethanesulfonic acid sodium salt. This salt, through ring-opening and copolymerization, is used to produce a range of functional materials. These include gelling agents, emulsifiers, photosensitive materials, and dye-protective agents due to its molecular structure comprising epoxy and hydrophilic sulfonate groups (Chen Zheng-guo, 2005).

Vibrational Spectroscopy and Theoretical Calculations

In the realm of spectroscopy, sodium 1-propanesulfonate, closely related to this compound, has been studied using Raman spectroscopy and theoretical calculations. This research provides insights into the conformational behavior of these compounds in both solid and aqueous states, contributing to a deeper understanding of their molecular dynamics (K. Ohno et al., 2000).

Dispersion Stability in Nano Zinc Oxide

Research on polyacrylic copolymers using various anionic sulfonic groups, including sodium acrylic sulfonate and sodium styrene sulfonate, highlights the importance of these compounds in enhancing the dispersion stability of nano zinc oxide. This application is crucial in materials science and nanotechnology (Y. Liu & J. Liu, 2014).

Surface Active Properties

Studies on sodium 2-mercaptoethanesulfonate monohydrate, another related compound, have contributed to understanding surface active properties. These properties are significant in the development of surfactants and other applications where surface interactions are critical (S. Mayr et al., 2008).

Polymer Solution Properties

Research on polymers using sodium N-(3-sulfopropyl)-3-(N,N-diallylamino)propanesulfonate shows that these materials possess dual structural characteristics. These properties influence their solubility and viscosity behavior, making them valuable in various applications ranging from industrial to biomedical (M. Mazumder et al., 2004).

Mecanismo De Acción

Target of Action

Sodium 2-propanesulfonate monohydrate, also known as Sodium Propane-2-sulfonate Hydrate, is primarily used as an ion-pair reagent . The primary targets of this compound are the ions in a solution that it is added to. It acts as an anionic surfactant .

Mode of Action

This compound interacts with its targets by forming ion pairs. As an ion-pair reagent, this compound has the ability to pair with an oppositely charged ion in a solution, thereby affecting the properties of the solution .

Biochemical Pathways

This compound can affect the solubility, reactivity, and transport of ions in these reactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific ions it interacts with. By forming ion pairs, it can affect the behavior of ions in a solution, which can in turn influence various molecular and cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other ions can affect its ability to form ion pairs . Furthermore, the concentration of this compound in the environment can also influence its effects .

Análisis Bioquímico

Biochemical Properties

Sodium 2-propanesulfonate monohydrate plays a significant role in biochemical reactions, particularly in ion pair chromatography. It interacts with various enzymes, proteins, and other biomolecules, facilitating the separation and analysis of complex mixtures. The compound’s sulfonate group allows it to form strong ionic bonds with positively charged biomolecules, enhancing their solubility and stability in aqueous solutions. This interaction is crucial for the effective separation of biomolecules during chromatographic processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, the compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, such as enzymes and proteins, through ionic interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound may inhibit certain enzymes by blocking their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it may activate other enzymes by stabilizing their active conformations, enhancing their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to high temperatures or extreme pH levels can lead to its degradation. Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, with minimal degradation observed in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including gastrointestinal discomfort, skin reactions, and elevated liver enzymes. These adverse effects highlight the importance of determining the optimal dosage for specific applications to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. This modulation is critical for maintaining cellular homeostasis and ensuring efficient energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution is essential for its biological activity, as it must reach specific cellular compartments to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context .

Propiedades

IUPAC Name |

sodium;propane-2-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S.Na.H2O/c1-3(2)7(4,5)6;;/h3H,1-2H3,(H,4,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPDXHNILFWYEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635516 | |

| Record name | Sodium propane-2-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-58-6, 304851-99-8 | |

| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium propane-2-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propane-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)